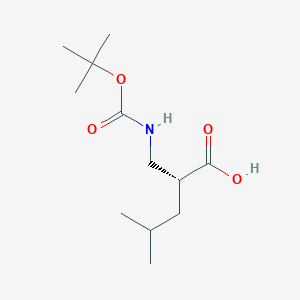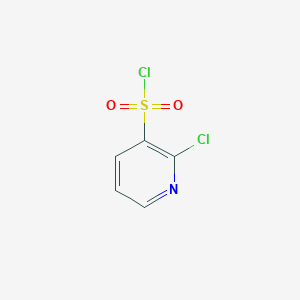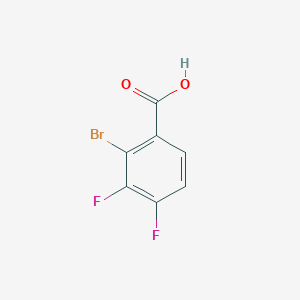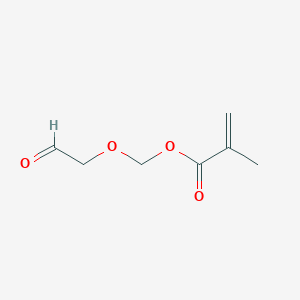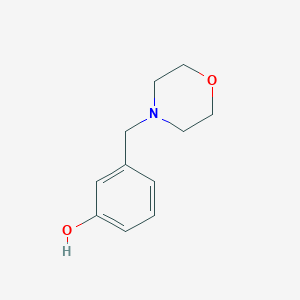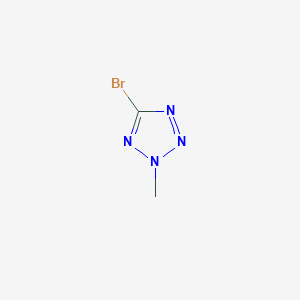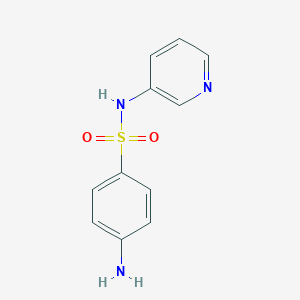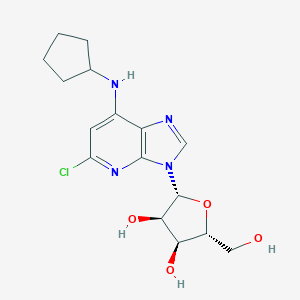
1-(Thiophen-2-yl)piperazin
Übersicht
Beschreibung
1-(Thiophen-2-yl)piperazine is a chemical compound with the molecular formula C8H12N2S . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of 1-(Thiophen-2-yl)piperazine and its derivatives often involves C-N bond formation (amination) steps . For instance, a palladium-mediated Buchwald-Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol has been used to produce 1-(benzo[b]thiophen-4-yl)piperazine .Molecular Structure Analysis
The molecular structure of 1-(Thiophen-2-yl)piperazine consists of a piperazine ring attached to a thiophene ring . The InChI key for this compound is ANGVDUJFWRWPCE-UHFFFAOYSA-N .Chemical Reactions Analysis
1-(Thiophen-2-yl)piperazine can undergo various chemical reactions. For example, it can be used to synthesize Schiff bases, which are compounds containing a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .Physical and Chemical Properties Analysis
1-(Thiophen-2-yl)piperazine is a powder with a molecular weight of 168.26 .Wissenschaftliche Forschungsanwendungen
Hemmung der Pankreaslipase
“1-(Thiophen-2-yl)piperazin”-Derivate wurden synthetisiert und als neuartige Inhibitoren der Pankreaslipase identifiziert. Diese Verbindungen haben in vitro vielversprechende Aktivität gezeigt, was für die Entwicklung neuer Behandlungen für Fettleibigkeit von Vorteil sein könnte. Die Hemmung der Pankreaslipase ist entscheidend, da sie eine wichtige Rolle im Verdauungsprozess von Nahrungsfetten spielt .
Antibakterielle Aktivität
Schiff-Basen, die von “this compound” abgeleitet sind, wurden auf ihre antimikrobiellen Eigenschaften hin untersucht. Diese Verbindungen haben eine gute Aktivität gegen verschiedene Bakterientypen gezeigt, was zur Entwicklung neuer antibakterieller Mittel führen könnte. Die Studie dieser Verbindungen beinhaltet Scheibendiffusions-Tests unter Verwendung von Gentamicin als Standard-Antibiotikum .
Antioxidative Eigenschaften
Die antioxidative Aktivität von “this compound”-Derivaten wurde mit der DPPH-Methode bewertet. Diese Verbindungen haben ein gutes Potenzial als Antioxidantien gezeigt, was wichtig ist, um den Körper vor oxidativem Stress zu schützen, und Auswirkungen auf die Prävention von Krankheiten haben könnte, die mit oxidativem Schaden zusammenhängen .
Analyse der Dichtefunktionaltheorie (DFT)
Theoretische Berechnungen mit DFT/B3LYP wurden für “this compound”-Derivate durchgeführt, um ihre Strukturen zu optimieren. Dies beinhaltet Frequenzberechnungen, das molekulare elektrostatische Potential (MEP) und die Analyse des höchsten besetzten Molekülorbitals (HOMO) und des niedrigsten unbesetzten Molekülorbitals (LUMO). Solche Studien sind unerlässlich, um die elektronischen Eigenschaften und die Reaktivität dieser Verbindungen zu verstehen .
Anwendungen in der Materialwissenschaft
Thiophenderivate, darunter “this compound”, spielen eine bedeutende Rolle in der Materialwissenschaft. Sie werden als Korrosionsschutzmittel eingesetzt und spielen eine herausragende Rolle bei der Weiterentwicklung von organischen Halbleitern, organischen Feldeffekttransistoren (OFETs) und bei der Herstellung von organischen Leuchtdioden (OLEDs) .
Pharmakologische Eigenschaften
Verbindungen, die den Thiophen-Anteil enthalten, zeigen ein breites Spektrum an pharmakologischen Eigenschaften. Es wurde berichtet, dass sie krebshemmende, entzündungshemmende, antimikrobielle, antihypertensive und antiatherosklerotische Eigenschaften besitzen. Dies macht “this compound” zu einem wertvollen Gerüst für die Entwicklung neuer therapeutischer Wirkstoffe .
Wirkmechanismus
Target of Action
1-(Thiophen-2-yl)piperazine is a compound that has been identified as a potential ligand for the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is of particular interest in the context of neuropsychiatric disorders, including schizophrenia and substance use disorder .
Mode of Action
The compound interacts with its target, the dopamine D3 receptor, through a process known as ligand-receptor binding . This interaction results in changes in the receptor’s activity, which can lead to alterations in the signaling pathways within the cell . The exact nature of these changes can vary depending on the specific characteristics of the ligand and the receptor, as well as the cellular context in which they are interacting .
Biochemical Pathways
The binding of 1-(Thiophen-2-yl)piperazine to the dopamine D3 receptor can affect various biochemical pathways within the cell . These pathways are involved in a range of cellular processes, including signal transduction, gene expression, and synaptic plasticity . The downstream effects of these changes can include alterations in neuronal activity, changes in the release of neurotransmitters, and modifications to the function of other proteins and receptors within the cell .
Result of Action
The molecular and cellular effects of 1-(Thiophen-2-yl)piperazine’s action are likely to be diverse, given its potential role as a ligand for the dopamine D3 receptor . These effects could include changes in neuronal activity, alterations in the release of neurotransmitters, and modifications to the function of other proteins and receptors within the cell .
Safety and Hazards
Zukünftige Richtungen
The future directions for 1-(Thiophen-2-yl)piperazine could involve further exploration of its potential uses. For instance, Schiff bases derived from 2-(piperidin-4-yl)ethanamine, a compound similar to 1-(Thiophen-2-yl)piperazine, have shown promising activity as pancreatic lipase inhibitors . This suggests potential applications in the treatment of conditions like obesity and related metabolic disorders .
Biochemische Analyse
Biochemical Properties
Thiophene derivatives, which include 1-(Thiophen-2-yl)piperazine, have been reported to possess a wide range of therapeutic properties
Cellular Effects
It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that the main metabolic pathway of brexpiprazole, a structurally similar compound, is S-oxidation
Eigenschaften
IUPAC Name |
1-thiophen-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGVDUJFWRWPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620635 | |
| Record name | 1-(Thiophen-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108768-19-0 | |
| Record name | 1-(Thiophen-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one](/img/structure/B177350.png)
